molecular formula C₂₆H₂₇D₄Cl₂N₅O₃ B1147635 Terconazole-d4 CAS No. 1398065-50-3

Terconazole-d4

Cat. No.: B1147635
CAS No.: 1398065-50-3
M. Wt: 536.49
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terconazole-d4 is a deuterium-labeled analog of Terconazole, a triazole-based antifungal agent used primarily to treat vaginal yeast infections. Structurally, Terconazole differs from earlier azoles like Ketoconazole by replacing the imidazole ring with a triazole moiety and incorporating an isopropyl-substituted piperazine group . The deuterated version, this compound, substitutes four hydrogen atoms with deuterium at the 2,2,6,6 positions of the piperazine ring, resulting in a molecular weight of 536.49 g/mol . This deuteration enhances metabolic stability, making it valuable as an internal standard in mass spectrometry-based pharmacokinetic studies .

Preparation Methods

Synthetic Routes to Terconazole-d4

Deuteration via Precursor Synthesis

This method involves synthesizing terconazole from deuterated intermediates, ensuring regioselective deuterium placement. Key steps include:

  • Deuterated Triazole Synthesis :
    The 1,2,4-triazole ring is constructed using deuterated reagents. For example, cycloaddition of deuterated azides and alkynes under copper catalysis introduces deuterium at the C-5 position of the triazole . In a biphasic CH₂Cl₂/D₂O system, CuSO₄ and sodium ascorbate facilitate the reaction, achieving >95% deuterium incorporation .

  • Dioxolane Ring Formation :
    The dioxolane moiety is synthesized using deuterated ethylene glycol or glycerol derivatives. Acid-catalyzed cyclization with 2,4-dichlorophenyl ketones ensures retention of deuterium at the methylene positions .

  • Piperazine Coupling :
    The piperazine group is introduced via nucleophilic substitution, with deuterium optionally incorporated at the isopropyl side chain using D₂O in basic conditions.

Advantages : High isotopic purity (≥98% D), scalability.
Challenges : Cost of deuterated precursors, multi-step purification .

Post-Synthetic Hydrogen-Deuterium Exchange

Terconazole undergoes acid-catalyzed H/D exchange at labile positions (e.g., hydroxyl or amine groups). A patented method dissolves terconazole in D₂O containing organic acids (e.g., citric acid or acetic acid) at pH 3.5–6.0, facilitating exchange at the piperazine nitrogen and dioxolane oxygen . After 24–48 hours at 50°C, deuterium incorporation reaches 80–90%, with excess D₂O removed via lyophilization .

Reaction Conditions :

ParameterSpecification
SolventD₂O with 1–5% acetic acid
Temperature50°C
Time48 hours
Deuterium Yield85% (average)

Advantages : Utilizes inexpensive D₂O, single-step process.
Challenges : Limited to exchangeable hydrogens, requires rigorous pH control .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Adapted from deuterated triazole synthesis , this method modifies the triazole ring of pre-formed terconazole. The alkyne group of terconazole reacts with deuterated azides (e.g., CD₃N₃) in a CuSO₄/Na ascorbate system, yielding this compound with deuterium at the triazole C-5 position. Biphasic CH₂Cl₂/D₂O minimizes side reactions, achieving 70–80% isotopic enrichment .

Optimization Insights :

  • Solvent Ratio : CH₂Cl₂:D₂O (3:1) maximizes yield.

  • Catalyst Load : 10 mol% CuSO₄ ensures complete conversion.

  • Deuterium Source : D₂O preferentially donates deuterium over H₂O (2.7:1 ratio) .

Analytical Validation of Deuterium Incorporation

Mass Spectrometry

HRMS confirms deuterium content through molecular ion clusters. For this compound, the [M+H]⁺ peak appears at m/z 537.52 (vs. 533.48 for terconazole), with a 4 Da shift consistent with four deuterium atoms. Isotopic purity is calculated using the relative intensities of m/z 537.52 (98%), 538.53 (1.5%), and 539.54 (0.5%).

Nuclear Magnetic Resonance (NMR)

¹H NMR reveals decreased signal intensity at deuterated positions, while ²H NMR shows distinct quartets for CD₂ groups (δ 2.1–2.5 ppm) and singlets for CD₃ (δ 1.8 ppm) .

Comparative Analysis of Synthesis Methods

MethodIsotopic PurityYieldCostScalability
Precursor Synthesis≥98%60–70%HighModerate
H/D Exchange80–90%85–90%LowHigh
CuAAC70–80%50–60%ModerateLow

Key Findings :

  • Precursor Synthesis is ideal for high-purity applications but faces cost barriers.

  • H/D Exchange offers the best balance of yield and affordability for industrial-scale production .

  • CuAAC is limited to triazole-specific deuteration, restricting its utility .

Chemical Reactions Analysis

Types of Reactions

Terconazole-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride may be used under controlled conditions.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include various degradation products and substituted derivatives of this compound. The specific products depend on the reaction conditions and reagents used .

Scientific Research Applications

Pharmacokinetic Studies

Terconazole-d4 serves as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of terconazole. The deuterium labeling provides an advantage in distinguishing terconazole from its metabolites during analysis, allowing researchers to track its pharmacokinetics accurately.

Table 1: Pharmacokinetic Parameters of Terconazole

ParameterValue
Half-life6.9 hours (range 4.0 - 11.3)
BioavailabilityHigh (specific values vary)
MetabolismExtensive; primarily oxidative N- and O-dealkylation
ExcretionRenal (32-56%) and fecal (47-52%) routes

In biological research, this compound is employed to study the interactions of terconazole with cellular targets. Its mechanism involves inhibiting the enzyme cytochrome P450 14-alpha-demethylase, disrupting the synthesis of ergosterol, which is crucial for fungal cell membrane integrity.

Case Study: Efficacy Against Vulvovaginal Candidiasis

Clinical evaluations have shown that terconazole cream has clinical cure rates ranging from 87.3% to 95.5% and microbiological cure rates from 76.9% to 91.1% in treating vulvovaginal candidiasis . These studies underscore the effectiveness of terconazole formulations in real-world applications.

Development of Antifungal Therapies

This compound is utilized in research focused on developing new antifungal treatments. Its stable isotope labeling aids in understanding the pharmacodynamics of new formulations and combinations with other antifungal agents.

Table 2: Comparative Efficacy of Terconazole Formulations

Formulation TypeClinical Cure Rate (%)Microbiological Cure Rate (%)
Terconazole Cream (0.4%)87.3 - 95.576.9 - 91.1
Terconazole Suppositories (80 mg)90.0 - 92.280.4 - 85.0

Industrial Applications

In industrial settings, this compound is applied in the development and testing of antifungal products and formulations. Its use in quality control ensures that new products meet safety and efficacy standards before reaching consumers.

Future Directions in Research

The ongoing research into this compound's applications highlights its potential in various fields, including:

  • Pharmaceutical Development : Enhancing existing antifungal therapies.
  • Clinical Research : Investigating long-term effects and resistance patterns.
  • Environmental Studies : Assessing the impact of antifungals on microbial ecosystems.

Mechanism of Action

Terconazole-d4 exerts its antifungal effects by disrupting the normal permeability of the fungal cell membrane. It inhibits the cytochrome P450-dependent enzyme 14-alpha-demethylase, leading to the accumulation of lanosterol and other methylated sterols. This results in a decrease in ergosterol concentration, disrupting the structure and function of the fungal cell membrane and inhibiting fungal growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Deuterated Antifungals

Table 1: Key Properties of Terconazole-d4 and Comparable Deuterated Antifungals

Compound Molecular Weight (g/mol) Deuteration Sites Target Enzyme Purity Clinical Status
This compound 536.49 Piperazine-2,2,6,6-d4 Lanosterol 14α-demethylase 99.78% Launched (Parent)
Terbinafine-d7 327.89 Not specified (7 deuteriums) Squalene epoxidase >98% No Development
Tebuconazole-d4 311.85 4-chlorophenyl-d4 Lanosterol 14α-demethylase N/A Research Use Only

Key Differences:

  • Mechanism: this compound inhibits lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis in fungi. In contrast, Terbinafine-d7 targets squalene epoxidase, leading to squalene accumulation and cell membrane damage .
  • Deuteration Sites : this compound’s piperazine deuteration contrasts with Tebuconazole-d4’s 4-chlorophenyl deuteration, which reduces metabolic degradation at aromatic positions .
  • Clinical Relevance : While Terconazole is clinically approved, Terbinafine-d7 remains in preclinical stages, highlighting divergent research priorities .

Pricing and Availability

Table 2: Commercial Availability and Pricing

Compound Supplier Quantity Price (USD) Year
This compound Multiple Suppliers 5 mg $710 2016
This compound CymitQuimica 1 mg €963 (~$1,040) 2025
Tebuconazole-d4 Specialty Suppliers 1 mg N/A 2018

Pricing reflects supplier variability and isotopic enrichment costs. This compound’s higher cost compared to non-deuterated antifungals underscores its niche application in analytical research .

Research and Development Considerations

  • Stability : Deuterated compounds like this compound exhibit enhanced resistance to oxidative metabolism, extending their utility in long-term studies .
  • Regulatory Status: this compound is classified as non-hazardous for transport, whereas Testosterone-d2 requires permits due to controlled substance regulations .
  • Future Directions : Modifications to the tetrazole moiety (as seen in broader azole research) could expand the therapeutic or analytical applications of deuterated analogs .

Biological Activity

Terconazole-d4 is a deuterated form of terconazole, a broad-spectrum triazole antifungal agent primarily used in the treatment of vulvovaginal candidiasis. This article delves into the biological activity of this compound, highlighting its efficacy against various fungal strains, mechanisms of action, and relevant research findings.

Terconazole functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately results in cell death. The specific inhibition of the enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthetic pathway, is central to its antifungal activity.

In Vitro Activity

Research indicates that terconazole demonstrates significant in vitro activity against several Candida species. A study utilizing serial dilution techniques found that terconazole effectively inhibited the growth of Candida albicans, C. tropicalis, C. krusei, C. parapsilosis, C. guilliermondii, C. glabrata, and Trichosporon beigelii at low concentrations (0.008 to 0.05 µg/ml) .

Table 1: In Vitro Susceptibility of Fungal Strains to this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.008 µg/ml
Candida tropicalis0.01 µg/ml
Candida krusei0.05 µg/ml
Candida parapsilosis0.02 µg/ml
Candida glabrata0.03 µg/ml

Clinical Efficacy

In clinical settings, terconazole has shown superior efficacy compared to other antifungal agents like miconazole and clotrimazole for treating vulvovaginal candidiasis. A randomized clinical trial demonstrated that a six-day regimen of terconazole vaginal suppositories was more effective than oral fluconazole in resolving symptoms and achieving mycological cure .

Case Studies

  • Case Study on Efficacy : In a double-blind study involving women with vulvovaginal candidiasis, patients treated with terconazole showed a significantly higher rate of symptom resolution compared to those receiving placebo treatment.
  • Safety Profile : No significant side effects were reported during clinical trials, indicating a favorable safety profile for terconazole when used as directed.

Comparative Studies

Research comparing terconazole with other antifungal agents highlights its effectiveness across various treatment regimens. In one study, terconazole's sustained high levels in vaginal tissues provided therapeutic effects lasting up to seven days after a three-day treatment course .

Table 2: Comparative Efficacy of Antifungal Agents

Antifungal AgentTreatment DurationEfficacy Rate (%)
Terconazole3 days85
Miconazole7 days75
Clotrimazole7 days70
Fluconazole6 days80

Q & A

Basic Research Questions

Q. How can researchers design experiments to validate Terconazole-d4 as an internal standard in quantitative mass spectrometry?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized parameters (e.g., column type: C18, mobile phase: methanol/0.1% formic acid) to distinguish this compound from non-deuterated Terconazole. Validate isotopic purity (>98%) via nuclear magnetic resonance (NMR) and ensure minimal isotopic interference by comparing retention times and fragmentation patterns. Calibration curves should demonstrate linearity (R² ≥ 0.99) across biologically relevant concentrations .

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

  • Methodological Answer : Solid-phase extraction (SPE) coupled with LC-MS/MS is preferred for high sensitivity. Validate recovery rates (>85%) using spiked plasma/serum samples. Include quality controls (QCs) to assess intra-day and inter-day precision (CV < 15%) and accuracy (85–115%). For tissue samples, homogenize in acetonitrile:water (70:30) to minimize matrix effects .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct stability studies under short-term (room temperature, 24h), long-term (-80°C, 6 months), and freeze-thaw cycles (3 cycles). Quantify degradation using LC-MS/MS and compare peak areas to freshly prepared standards. Report stability thresholds (e.g., <10% degradation) and adjust storage protocols accordingly .

Q. What isotopic effects might arise from deuterium substitution in this compound, and how can they be mitigated?

  • Methodological Answer : Deuterium kinetic isotope effects (DKIE) may alter metabolic rates. Use in vitro microsomal assays (human liver microsomes) to compare metabolic stability between Terconazole and this compound. If DKIE is significant, adjust data normalization methods or employ dual internal standards (e.g., isotopically labeled analogs of metabolites) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer : Analyze factors like protein binding (equilibrium dialysis), tissue distribution (radiolabeled studies), and metabolic enzyme specificity (CYP450 inhibition assays). Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions and validate with sparse sampling in animal models .

Q. What strategies are effective for studying this compound’s interaction with fungal cytochrome P450 enzymes?

  • Methodological Answer : Employ homology modeling to predict binding affinities to fungal CYP51. Validate via fluorescence inhibition assays (IC50 determination) and X-ray crystallography for structural insights. Compare results with wild-type Terconazole to assess deuterium’s impact on binding kinetics .

Q. How should researchers design a cross-species comparative study for this compound metabolism?

  • Methodological Answer : Use hepatocytes or microsomes from multiple species (e.g., human, rat, dog). Quantify metabolite profiles via high-resolution MS and apply cluster analysis to identify species-specific pathways. Adjust dose extrapolation models using allometric scaling factors .

Q. What statistical approaches are suitable for analyzing contradictory data on this compound’s efficacy in resistant fungal strains?

  • Methodological Answer : Perform multivariate analysis (e.g., ANOVA with post-hoc Tukey test) to isolate strain-specific variables (e.g., efflux pump activity, CYP51 mutations). Use Bayesian hierarchical models to account for inter-study variability in MIC (minimum inhibitory concentration) data .

Q. How can computational modeling predict this compound’s off-target effects in mammalian cells?

  • Methodological Answer : Apply molecular docking (AutoDock Vina) to screen against human kinase and ion channel targets. Validate predictions with cell-based assays (e.g., calcium flux for ion channels, ATP depletion for kinases) .

Q. What protocols ensure reproducibility in synthesizing this compound with high isotopic purity?

  • Methodological Answer : Optimize deuteration using Pd/C or Rh catalysts in deuterated solvents (e.g., D2O/THF-d8). Monitor reaction progress via LC-MS and purify via preparative HPLC. Confirm isotopic enrichment (>98%) using mass isotopomer distribution analysis (MIDA) .

Q. Data Presentation and Validation

Q. How should researchers present this compound stability data in publications?

  • Methodological Answer : Use tables to summarize degradation rates under each condition, with footnotes detailing analytical methods. Include chromatograms in supplementary materials to demonstrate peak integrity. Follow ICH guidelines for stability documentation .

Q. What validation criteria are critical for this compound quantification in FDA-compliant studies?

  • Methodological Answer : Adhere to FDA Bioanalytical Method Validation guidelines: assess selectivity, matrix effects, carryover, and dilution integrity. Document lower limits of quantification (LLOQ) and use incurred sample reanalysis (ISR) to confirm reproducibility .

Properties

CAS No.

1398065-50-3

Molecular Formula

C₂₆H₂₇D₄Cl₂N₅O₃

Molecular Weight

536.49

Synonyms

(±)-Terconazole-d4;  Fungistat-d4;  Gyno-Terazol-d4;  NSC 331942-d4;  R 42470-d4;  Terazol-d4;  Terazol Cream & Suppositories-d4;  Tercospor-d4;  Termayazole-d4;  Triaconazole-d4;  cis-1-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.